3-(1-Hydrazinoethyl)pyridine hydrochloride
Description
3-(1-Hydrazinoethyl)pyridine hydrochloride is a pyridine derivative featuring a hydrazinoethyl (-NH-NH₂-CH₂-CH₂-) substituent at the 3-position of the pyridine ring, with a hydrochloride counterion.
Properties
IUPAC Name |
1-pyridin-3-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-3-2-4-9-5-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJQJOYAKLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401426-00-3 | |
| Record name | Pyridine, 3-(1-hydrazinylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydrazinoethyl)pyridine hydrochloride typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-(1-Bromoethyl)pyridine, undergoes nucleophilic substitution with hydrazine hydrate (N2H4·H2O) to form 3-(1-Hydrazinoethyl)pyridine.
Hydrochloride Formation: The resulting 3-(1-Hydrazinoethyl)pyridine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 150°C, depending on the specific reagents and desired yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydrazinoethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(1-Hydrazinoethyl)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Hydrazinoethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s reactivity and applications can be contextualized by comparing it to pyridine derivatives with related substituents:
Key Differences in Reactivity and Stability
- Hydrazinoethyl vs. Chloromethyl Groups: The hydrazinoethyl group in the target compound is a strong nucleophile, enabling participation in condensation reactions (e.g., Schiff base formation). In contrast, the chloromethyl group in 2-(Chloromethyl)pyridine HCl is electrophilic, favoring nucleophilic substitution reactions .
- Positional Isomerism : The 3-position substitution in the target compound vs. 5-position in 5-Hydrazinyl-2-methylpyridine HCl may influence steric and electronic interactions in synthetic pathways.
- Stability: Phenazopyridine HCl demonstrates long-term stability under refrigeration, whereas discontinuation of 3-(1-Hydrazinoethyl)pyridine dihydrochloride suggests sensitivity to degradation or oxidation .
Toxicity and Handling Considerations
Hydrazine derivatives, including the target compound, are typically associated with toxicity risks such as neurotoxicity and carcinogenicity. For example, 2-(Chloromethyl)pyridine HCl requires strict handling protocols to avoid skin/eye irritation and systemic toxicity . While specific data on 3-(1-Hydrazinoethyl)pyridine HCl are lacking, analogous hydrazines warrant similar precautions, including use of personal protective equipment (PPE) and ventilation .
Market and Availability Challenges
The discontinuation of 3-(1-Hydrazinoethyl)pyridine dihydrochloride and related hydrazines (e.g., 5-Hydrazinyl-2-methylpyridine HCl) highlights supply chain hurdles, possibly due to regulatory constraints or synthesis complexity .
Biological Activity
3-(1-Hydrazinoethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyridine, characterized by a hydrazino group (-NH-NH2) attached to an ethyl group, which connects to the pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties and unique reactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with nucleic acids and proteins, influencing various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can be beneficial in therapeutic contexts, particularly in cancer and inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although further research is needed to confirm these effects.
- Potential Anti-cancer Activity : As an intermediate in the synthesis of pharmaceutical compounds, it has been linked to the development of anti-cancer agents.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of compounds related to this compound. The following table summarizes key findings from various research efforts:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study investigated its role as an enzyme inhibitor in a model of cancer. The results indicated that treatment with this compound resulted in reduced tumor growth in vitro.
- Case Study 2 : Another study examined its antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antimicrobial agent.
Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions, where 3-(1-Bromoethyl)pyridine reacts with hydrazine hydrate to yield the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Comparison with Similar Compounds
This compound can be compared to similar compounds such as:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(2-Hydrazinoethyl)pyridine hydrochloride | Similar hydrazino structure | Different substitution pattern affecting reactivity |
| 3-(1-Hydrazinopropyl)pyridine hydrochloride | Longer alkyl chain | Potentially different biological activity due to chain length |
The unique substitution on the pyridine ring imparts distinct chemical reactivity and biological activity compared to other hydrazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
